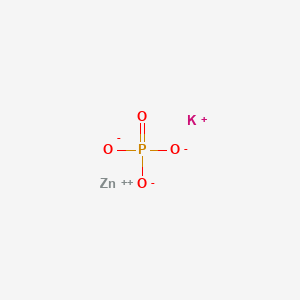

Potassium zinc phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium zinc phosphate (KZP) is a white crystalline powder that belongs to the family of inorganic phosphates. It is widely used in various fields, including the medical, agricultural, and industrial sectors. KZP is a versatile compound with numerous applications, including as a fertilizer, food additive, and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of Potassium zinc phosphate is not fully understood, but it is believed to be related to its chemical and physical properties. Potassium zinc phosphate has a high surface area and a porous structure, which allows it to adsorb and release molecules. It is also believed that Potassium zinc phosphate can interact with biological molecules, such as proteins and enzymes, and alter their activity.

Efectos Bioquímicos Y Fisiológicos

Potassium zinc phosphate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. Potassium zinc phosphate has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, Potassium zinc phosphate has been reported to have anticancer properties, which can inhibit the growth of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Potassium zinc phosphate has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle. Potassium zinc phosphate is also readily available and relatively inexpensive, which makes it a cost-effective material for research. However, Potassium zinc phosphate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Potassium zinc phosphate also has a high surface area, which can make it prone to aggregation and precipitation.

Direcciones Futuras

There are several future directions for Potassium zinc phosphate research. One direction is to investigate the use of Potassium zinc phosphate as a drug delivery system. Potassium zinc phosphate has a porous structure, which can allow it to encapsulate and release drugs. Another direction is to investigate the use of Potassium zinc phosphate as a catalyst in renewable energy applications. Potassium zinc phosphate has been shown to be an effective catalyst in the synthesis of biodiesel, and further research could explore its use in other renewable energy applications. Finally, there is a need for more research on the toxicity and environmental impact of Potassium zinc phosphate. While Potassium zinc phosphate is generally considered safe, more research is needed to fully understand its long-term effects on human health and the environment.

Conclusion

Potassium zinc phosphate is a versatile compound with numerous applications in various fields. Its unique properties make it an attractive material for scientific research. While there is still much to learn about Potassium zinc phosphate, its potential for use in drug delivery, renewable energy, and other applications make it an exciting area of research for the future.

Métodos De Síntesis

Potassium zinc phosphate can be synthesized using various methods such as precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of zinc nitrate, potassium dihydrogen phosphate, and ammonium hydroxide. The hydrothermal method involves the reaction of zinc oxide, potassium phosphate, and water at high temperature and pressure. The sol-gel method involves the reaction of zinc acetate, potassium dihydrogen phosphate, and ethylene glycol. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the Potassium zinc phosphate.

Aplicaciones Científicas De Investigación

Potassium zinc phosphate has been widely studied for its scientific research applications. It has been used in the synthesis of various materials, including ceramics, glasses, and composites. Potassium zinc phosphate has also been investigated for its antimicrobial, antioxidant, and anticancer properties. In addition, Potassium zinc phosphate has been used as a catalyst in various chemical reactions, including the synthesis of esters, carbonates, and cyclic carbonates.

Propiedades

Número CAS |

13826-55-6 |

|---|---|

Nombre del producto |

Potassium zinc phosphate |

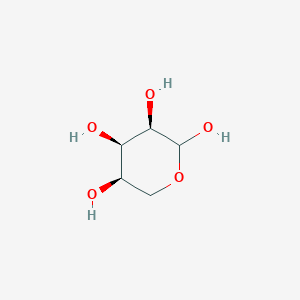

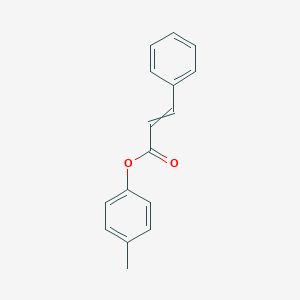

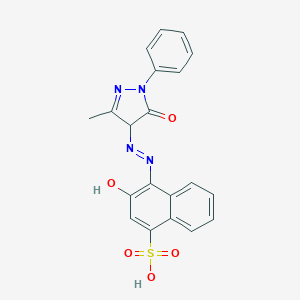

Fórmula molecular |

KO4PZn |

Peso molecular |

199.4 g/mol |

Nombre IUPAC |

potassium;zinc;phosphate |

InChI |

InChI=1S/K.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3 |

Clave InChI |

CXDLXIMRJLZPDZ-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[K+].[Zn+2] |

SMILES canónico |

[O-]P(=O)([O-])[O-].[K+].[Zn+2] |

Otros números CAS |

13826-55-6 |

Sinónimos |

potassium zinc phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)